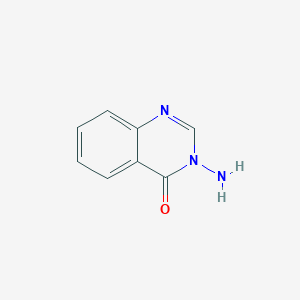

3-Amino-4(3H)-quinazolinone

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-aminoquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-11-5-10-7-4-2-1-3-6(7)8(11)12/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZRJWCFKYOZVIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20163424 | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14663-46-8 | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14663-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014663468 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 14663-46-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4(3H)-Quinazolinone, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20163424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-4(3H)-quinazolinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 14663-46-8

Molecular Formula: C₈H₇N₃O

Molecular Weight: 161.16 g/mol

Appearance: White solid.[1]

This guide provides a comprehensive overview of 3-Amino-4(3H)-quinazolinone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinazolinone scaffold is a well-established pharmacophore present in numerous biologically active molecules. This document outlines the compound's key properties, experimental protocols for its synthesis, and an exploration of its potential biological activities.

Physicochemical and Spectroscopic Data

| Property | Value | Source |

| CAS Number | 14663-46-8 | [1] |

| Molecular Formula | C₈H₇N₃O | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | White solid | [1] |

| Melting Point | Estimated based on derivatives: ~140-155 °C | [2] |

| Solubility | Soluble in DMSO | [3] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, commonly starting from anthranilic acid. The following protocols are based on established methods for the synthesis of 3-amino-quinazolinone derivatives.

Part 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one Intermediate

This initial step involves the acylation of anthranilic acid to form a benzoxazinone ring, which serves as a key intermediate.

Materials:

-

Anthranilic acid

-

Acyl chloride (e.g., acetyl chloride or benzoyl chloride)

-

Pyridine

-

Sodium bicarbonate solution (10%)

-

Water

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Filtration apparatus

Procedure:

-

Dissolve anthranilic acid in pyridine in a round-bottom flask cooled in an ice bath.

-

Slowly add the chosen acyl chloride to the solution with constant stirring.

-

Continue stirring the reaction mixture for 30 minutes at room temperature.

-

Treat the resulting semi-solid mass with a 10% sodium bicarbonate solution until effervescence ceases.

-

Dilute the mixture with water to precipitate the product.

-

Filter the solid, wash it with water to remove impurities, and dry it.

-

The resulting solid is the 2-substituted-4H-3,1-benzoxazin-4-one intermediate.

Part 2: Synthesis of this compound

The benzoxazinone intermediate is then reacted with hydrazine hydrate to yield the final product. Both conventional heating and microwave-assisted methods are viable.

Materials:

-

2-Substituted-4H-3,1-benzoxazin-4-one intermediate

-

Hydrazine hydrate

-

Pyridine or Ethanol (as solvent)

-

Reflux apparatus or Microwave reactor

-

Magnetic stirrer

-

Filtration apparatus

-

Recrystallization solvent (e.g., diluted ethanol)

Conventional Heating Method:

-

Dissolve the benzoxazinone intermediate in pyridine in a round-bottom flask.

-

Add a solution of hydrazine hydrate in pyridine dropwise to the flask.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Heat the mixture under reflux for several hours (typically around 10 hours), monitoring the reaction progress by thin-layer chromatography.

-

After completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash it with water, and dry.

-

Recrystallize the crude product from a suitable solvent like diluted ethanol to obtain pure this compound.

Microwave-Assisted Method:

-

In a microwave-safe vessel, dissolve the benzoxazinone intermediate in a minimal amount of a suitable solvent like ethanol.[2]

-

Add hydrazine hydrate to the solution.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 120-150 °C) and power (e.g., 250 W) for a short duration (typically 5-30 minutes).[2]

-

After irradiation, cool the vessel to room temperature.

-

Remove the solvent under reduced pressure.

-

Triturate the residue with water to obtain the solid product.

-

Filter, wash with water, and recrystallize from a suitable solvent.

Caption: A simplified workflow for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

The quinazolinone scaffold is a cornerstone in the development of therapeutic agents, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4] While specific studies on the direct biological targets of this compound are limited, research on its derivatives provides strong indications of its potential mechanisms of action.

Derivatives of 4(3H)-quinazolinone have been identified as potent inhibitors of several key signaling proteins. For instance, certain 4-aminoquinazoline derivatives have been shown to inhibit phosphatidylinositol 3-kinase (PI3Kα), a critical enzyme in a signaling pathway that regulates cell survival, proliferation, and apoptosis.[5] Inhibition of the PI3K/Akt pathway is a well-established strategy in cancer therapy.

Furthermore, other quinazolinone derivatives have been developed as negative allosteric modulators of the metabotropic glutamate receptor 7 (mGlu7), suggesting a potential role in modulating glutamatergic neurotransmission.[6] The diverse biological activities of the quinazolinone core structure underscore the potential of this compound as a valuable scaffold for the design and synthesis of novel therapeutic agents. The amino group at the 3-position offers a reactive handle for further chemical modifications to explore and optimize its biological profile.

Caption: Inferred signaling pathways potentially modulated by quinazolinone derivatives.

References

- 1. esschemco.com [esschemco.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Synthesis of 3-Amino-4(3H)-quinazolinone from Anthranilic Acid

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and well-documented two-step synthetic pathway for the preparation of 3-Amino-4(3H)-quinazolinone, a crucial scaffold in medicinal chemistry, starting from the readily available precursor, anthranilic acid. The synthesis proceeds through the formation of an intermediate, isatoic anhydride, followed by cyclization with hydrazine.

I. Synthetic Pathway Overview

The synthesis of this compound from anthranilic acid is efficiently achieved via a two-step process. The first step involves the conversion of anthranilic acid to isatoic anhydride. The subsequent reaction of isatoic anhydride with hydrazine hydrate yields the final product.

Spectroscopic Data of 3-Amino-4(3H)-quinazolinone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-4(3H)-quinazolinone is a key heterocyclic scaffold in medicinal chemistry, forming the structural core of numerous compounds with a wide range of biological activities. A thorough understanding of its spectroscopic properties is fundamental for the synthesis, characterization, and rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound and its closely related derivatives. Detailed experimental protocols and a visualized experimental workflow are included to assist researchers in their analytical studies.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for derivatives of this compound. This data is crucial for the structural elucidation and purity assessment of synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

¹H NMR (Proton NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.20 | dd, J=8Hz | 1H | Ar-H |

| 7.84 | dt, J=7.2Hz, 1.2Hz | 1H | Ar-H |

| 7.69 | d, J=8Hz | 1H | Ar-H |

| 7.59-7.42 | m | 5H | Ar-H |

| 5.51 | s | 2H | NH₂ |

¹³C NMR (Carbon NMR) Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 161.5 | C=O |

| 154.9 | C |

| 147.2 | C |

| 135.4 | C |

| 135.0 | C |

| 132.0 | CH |

| 131.1 | CH |

| 130.6 | CH |

| 129.3 | C |

| 128.0 | CH |

| 127.8 | CH |

| 127.4 | C |

| 126.6 | CH |

| 121.1 | C |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

IR Data of 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one

| Wavenumber (cm⁻¹) | Assignment |

| 3461, 1614 | N-H stretch |

| 3012 | C-H aromatic stretch |

| 1672 | C=O (amide) stretch |

| 1672 | C=N stretch |

| 1471, 1614 | C=C aromatic stretch |

| 1338 | C-N stretch |

| 772 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its identity. The data is typically presented as a mass-to-charge ratio (m/z).

Mass Spectrometry Data of 3-Amino-2-propyl-quinazolin-4(3H)-one

| m/z | Interpretation |

| 203.24 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies are essential for acquiring high-quality and reproducible spectroscopic data. The following are standard protocols for the analysis of this compound derivatives.

NMR Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR : Acquire the spectrum with proton broadband decoupling. A greater number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing : Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation : Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation : Transfer the finely ground powder to a pellet press and apply pressure to form a thin, transparent disc.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition : Record a background spectrum of the empty sample holder. Then, place the KBr pellet in the holder and acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction : Introduce a small amount of the sample (typically <1 mg) into the mass spectrometer via a direct insertion probe or by gas chromatography if the compound is sufficiently volatile and thermally stable.

-

Instrumentation : Use a mass spectrometer equipped with an EI source.

-

Data Acquisition : The sample is vaporized and then ionized by a beam of high-energy electrons (typically 70 eV). The resulting ions are separated by a mass analyzer according to their m/z ratio and detected.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized this compound derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Crystal Structure of 3-Amino-4(3H)-quinazolinone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 3-Amino-4(3H)-quinazolinone derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document details their synthesis, crystallographic parameters, and explores their mechanism of action, particularly as inhibitors of key signaling pathways in cancer.

Introduction

This compound and its derivatives are a core scaffold in the development of novel therapeutic agents. The unique structural features of the quinazolinone ring system allow for diverse chemical modifications, leading to a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] Understanding the three-dimensional arrangement of atoms within these molecules is crucial for structure-based drug design and for elucidating their mechanism of action at a molecular level. X-ray crystallography has been an indispensable tool in providing precise structural information for these compounds.[3][4]

Synthesis and Crystallization

The synthesis of this compound derivatives typically involves a multi-step process, often starting from anthranilic acid or its derivatives. The general synthetic approach involves the formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by reaction with hydrazine hydrate to yield the desired 3-amino-quinazolinone.[4][5] Microwave-assisted synthesis has been shown to be an efficient method for producing these compounds in high yields.[5]

General Experimental Protocol for Synthesis

The following protocol describes a common method for the synthesis of 2-alkyl-3-aminoquinazolin-4(3H)-ones:

-

Formation of 2-Alkyl-4H-3,1-benzoxazin-4-one: A mixture of an appropriate anthranilic acid derivative and a corresponding acid anhydride (e.g., acetic anhydride for a 2-methyl derivative, propionic anhydride for a 2-ethyl derivative) is heated.[3][5] For microwave-assisted synthesis, the mixture is irradiated at a specified power and temperature for a short duration.[5] Upon completion, the excess anhydride is removed under reduced pressure, and the resulting benzoxazinone intermediate is precipitated by pouring the mixture into ice water.[6]

-

Formation of 3-Amino-2-alkylquinazolin-4(3H)-one: The synthesized 2-alkyl-4H-3,1-benzoxazin-4-one is dissolved in a suitable solvent, such as ethanol. Hydrazine hydrate is then added cautiously, and the mixture is refluxed for several hours.[4][7] The reaction progress is monitored by thin-layer chromatography (TLC).

-

Purification and Crystallization: After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and diethyl ether, to obtain single crystals suitable for X-ray diffraction analysis.[3][4]

Detailed Protocol for 3-amino-2-ethylquinazolin-4(3H)-one[3]

A mixture of methyl 2-aminobenzoate and propionic anhydride (1.4 mole equivalents) was heated for 30 minutes at 105 °C. The mixture was cooled to 75 °C and diluted with ethanol (50 mL). Hydrazine monohydrate (10 mole equivalents) was added dropwise over 10 minutes, and the mixture was refluxed for 1 hour. After cooling to room temperature, the solvent was removed under reduced pressure. The resulting residue was purified by column chromatography (silica gel, hexane/diethyl ether 4:1) to give 3-amino-2-ethylquinazolin-4(3H)-one. Colorless crystals were obtained by crystallization from a mixture of ethyl acetate and diethyl ether (1:2 by volume).[3]

Detailed Protocol for 3-amino-2-propylquinazolin-4(3H)-one[4]

3-Amino-2-propylquinazolin-4(3H)-one was synthesized by reacting 2-propyl-4H-3,1-benzoxazin-4-one with an excess of hydrazine hydrate (three mole equivalents) in methanol under reflux conditions for 3 hours. Crystallization from ethanol yielded colorless crystals of the title compound.[4]

Crystal Structure Analysis

The crystal structures of several this compound derivatives have been determined by single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall molecular conformation, as well as intermolecular interactions in the solid state.

Crystallographic Data

The following table summarizes the crystallographic data for selected this compound derivatives.

| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 3-amino-2-ethylquinazolin-4(3H)-one [3] | C₁₀H₁₁N₃O | 189.22 | Triclinic | P-1 | 7.0230(5) | 7.6198(7) | 9.7868(6) | 69.709(7) | 89.242(5) | 75.191(7) | 473.27(7) | 2 |

| 3-amino-2-propylquinazolin-4(3H)-one [4] | C₁₁H₁₃N₃O | 203.24 | Trigonal | R-3 | 24.1525(5) | 24.1525(5) | 9.6500(2) | 90 | 90 | 120 | 4875.1(2) | 18 |

Data Collection and Refinement

For a typical crystal structure determination, a suitable single crystal is mounted on a diffractometer. Data collection is performed using monochromatic X-ray radiation (e.g., Cu Kα). The collected diffraction data are then processed to solve and refine the crystal structure using specialized software.

Example for 3-amino-2-ethylquinazolin-4(3H)-one: [3]

-

Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.

-

Radiation: Cu Kα (λ = 1.54184 Å).

-

Data Collection: 3303 measured reflections, 1858 independent reflections.

-

Absorption Correction: Gaussian.

-

Refinement: The structure was refined using a riding model for H atoms, with the amide hydrogen atoms located in the difference Fourier map and refined freely.

Example for 3-amino-2-propylquinazolin-4(3H)-one: [4]

-

Diffractometer: Agilent SuperNova Dual Source with an Atlas detector.

-

Radiation: Cu Kα (λ = 1.54184 Å).

-

Data Collection: 3734 measured reflections, 2136 independent reflections.

-

Absorption Correction: Multi-scan.

-

Refinement: H atoms were treated by a mixture of independent and constrained refinement.

Molecular and Supramolecular Features

The crystal structures of this compound derivatives reveal key molecular and supramolecular features that influence their physical properties and biological activity.

In 3-amino-2-ethylquinazolin-4(3H)-one, the molecule is essentially planar.[3] The crystal packing is characterized by inversion-related molecules stacked along the a-axis, displaying π–π interactions with a centroid-to-centroid distance of 3.6664(8) Å. Furthermore, N—H⋯O hydrogen bonds link the molecules, forming a 'step' structure.[3]

For 3-amino-2-propylquinazolin-4(3H)-one, the propyl group is nearly perpendicular to the quinazolinone mean plane.[4] The crystal structure exhibits π–π stacking between paired molecules. Intermolecular N—H⋯N and N—H⋯O hydrogen bonds create a three-dimensional network.[4]

Biological Activity and Signaling Pathways

Quinazolinone derivatives are recognized for their potential as anticancer agents, with many acting as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[8][9][10] Overexpression or mutation of EGFR is a key factor in the development and progression of several cancers.[8] Quinazolinone-based inhibitors typically compete with ATP for binding to the kinase domain of EGFR, thereby blocking the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis.[11][12]

EGFR Signaling Pathway Inhibition

The diagram below illustrates the general mechanism of EGFR signaling and its inhibition by this compound derivatives.

Experimental Workflow for Crystal Structure Determination

The following diagram outlines the typical workflow for determining the crystal structure of a this compound derivative.

Conclusion

This technical guide has provided a detailed overview of the crystal structure of this compound derivatives. The presented data on their synthesis, crystallographic parameters, and molecular interactions are essential for understanding their structure-activity relationships. The role of these compounds as potential anticancer agents, particularly as EGFR inhibitors, highlights the importance of continued research in this area. The experimental protocols and workflows described herein serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iajpr.com [iajpr.com]

- 3. Crystal structure of 3-amino-2-ethylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis, in silico and in vitro antimicrobial efficacy of substituted arylidene-based quinazolin-4(3H)-one motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. brieflands.com [brieflands.com]

- 9. mdpi.com [mdpi.com]

- 10. ijpbs.com [ijpbs.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. mdpi.com [mdpi.com]

"solubility of 3-Amino-4(3H)-quinazolinone in different solvents"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Amino-4(3H)-quinazolinone. Due to the limited availability of specific quantitative solubility data in published literature for this compound, this document focuses on the general solubility characteristics of the quinazolinone scaffold and presents detailed experimental protocols for determining solubility. This information is intended to empower researchers to conduct their own solubility assessments and effectively handle this compound in a laboratory setting.

General Solubility Profile of Quinazolinone Derivatives

The quinazolinone ring system is a core structure in numerous biologically active compounds.[1] The solubility of these derivatives is a critical factor in their development, influencing bioavailability and suitability for various assays.[2] Generally, quinazolinone derivatives are crystalline solids with high melting points and are often characterized by poor solubility in water and common organic solvents.[3]

However, their solubility can be influenced by several factors:

-

pH: The presence of basic nitrogen atoms in the quinazolinone scaffold means that the solubility of its derivatives can be pH-dependent. They may exhibit increased solubility in acidic aqueous solutions where they can form salts.[3]

-

Solvent Polarity: For various quinazoline derivatives, polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) have been shown to be effective solvents.[2] DMSO is frequently the solvent of choice for preparing concentrated stock solutions for in vitro assays.[4]

-

Temperature: The solubility of quinazoline derivatives in organic solvents generally increases with a rise in temperature.[2]

The table below summarizes the qualitative solubility characteristics of the quinazolinone class of compounds.

| Solvent Class | General Solubility | Notes |

| Aqueous Solvents | Generally insoluble in neutral water.[3] | Solubility may increase in acidic conditions due to salt formation.[3] |

| Polar Protic | Limited solubility in alcohols like ethanol and methanol is often observed. | Recrystallization of some derivatives can be performed from ethanol.[5] |

| Polar Aprotic | Often soluble in solvents like DMSO and DMF.[2] | DMSO is a common solvent for creating stock solutions for biological screening.[4] |

| Non-Polar Organic | Generally poor solubility. | Used in purification steps, such as washing, to remove non-polar impurities.[2] |

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data for this compound, direct experimental measurement is necessary. The two most common and reliable methods are the gravimetric method and the shake-flask method.

Gravimetric Method

The gravimetric method is a robust and widely accepted technique for determining the equilibrium solubility of a crystalline compound. It involves creating a saturated solution, separating a known volume, evaporating the solvent, and weighing the remaining solid solute.[6][7]

Objective: To determine the equilibrium solubility of a compound in a specific solvent at a given temperature.

Materials and Equipment:

-

This compound

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Sealed vials or flasks

-

Volumetric pipettes

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

Procedure:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[6]

-

Phase Separation: After equilibration, cease agitation and allow the solid to settle. To ensure the complete removal of undissolved solids, centrifuge the sample.

-

Sample Collection: Carefully withdraw a precise volume (e.g., 10 mL) of the clear supernatant using a volumetric pipette. It is critical to avoid aspirating any solid particles. Filtering the supernatant through a chemically inert syringe filter provides an additional safeguard.[7]

-

Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry evaporating dish. Evaporate the solvent completely under controlled conditions. For organic solvents, this may be done in a fume hood or a vacuum oven at a temperature that does not cause decomposition of the compound.[7]

-

Drying and Weighing: Dry the residue in the evaporating dish to a constant weight, typically in an oven at a suitable temperature.[8] Cool the dish in a desiccator before weighing it on an analytical balance.

-

Calculation: The solubility is calculated by dividing the mass of the dried residue by the volume of the aliquot of the saturated solution taken.[7]

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic solubility and is recommended by regulatory bodies.[9][10] It is conceptually similar to the gravimetric method, but quantification of the dissolved solute is typically performed using a validated analytical technique like High-Performance Liquid Chromatography (HPLC).

Objective: To determine the thermodynamic solubility of a compound across a range of solvents or pH conditions.

Materials and Equipment:

-

This compound

-

Selected solvents or buffer solutions

-

Analytical balance

-

Thermostatically controlled orbital shaker

-

Centrifuge and/or filtration system (e.g., 0.22 µm PTFE syringe filters)

-

Sealed vials or flasks

-

Validated analytical system for quantification (e.g., HPLC-UV)

-

Volumetric glassware for dilutions

Procedure:

-

Preparation of Saturated Solution: In triplicate for each solvent or buffer condition, add an excess amount of this compound to a vial containing the solvent.[9] Ensure undissolved solid is visible.

-

Equilibration: Seal the vials and place them in an orbital shaker maintained at a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-48 hours) to reach equilibrium.[9]

-

Sample Separation: After equilibration, stop the shaker and allow the suspension to settle. Separate the supernatant from the solid material by centrifugation and/or filtration through a chemically inert filter to obtain a clear, particle-free solution.[9]

-

Quantification: Accurately dilute a known volume of the clear supernatant with a suitable solvent. Determine the concentration of this compound in the diluted sample using a pre-validated analytical method, such as HPLC-UV, by comparing the response to a standard calibration curve.[10]

-

Calculation: Calculate the solubility (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor used.[9]

Visualized Workflows and Relationships

To further clarify the experimental process and conceptual relationships, the following diagrams are provided.

Caption: Workflow for Gravimetric Solubility Determination.

Caption: Key Factors Influencing Compound Solubility.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cibtech.org [cibtech.org]

- 3. Chemistry and activity of quinazoline moiety: A systematic review study - Int J Pharm Chem Anal [ijpca.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemmethod.com [chemmethod.com]

- 6. benchchem.com [benchchem.com]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. scribd.com [scribd.com]

- 9. who.int [who.int]

- 10. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-amino-2-phenyl-4(3H)-quinazolinone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-2-phenyl-4(3H)-quinazolinone is a heterocyclic organic compound belonging to the quinazolinone class of molecules. The quinazolinone scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, antibacterial, anti-inflammatory, and anticonvulsant activities.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of 3-amino-2-phenyl-4(3H)-quinazolinone, its synthesis, and its interaction with biological systems.

Chemical Structure and Properties

Molecular Formula: C₁₄H₁₁N₃O

Molecular Weight: 237.26 g/mol [2]

IUPAC Name: 3-amino-2-phenylquinazolin-4(3H)-one

The structure consists of a fused bicyclic system comprising a benzene ring and a pyrimidine ring, which together form the quinazoline core. A phenyl group is attached at the 2-position and an amino group at the 3-position of the quinazolinone ring.

Physical Properties

| Property | Value | Reference |

| Melting Point | 177-180 °C | [4] |

Spectroscopic Data

The structural elucidation of 3-amino-2-phenyl-4(3H)-quinazolinone is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3461, 1614 | N-H stretching (amino group) | [5] |

| ~3012 | C-H stretching (aromatic) | [5] |

| ~1672 | C=O stretching (amide carbonyl) | [5] |

| ~1614, 1471 | C=C stretching (aromatic) | [5] |

| ~1338 | C-N stretching | [5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule. The following data is for a closely related analog, 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one, and provides a strong reference for the title compound.

¹H-NMR (DMSO-d₆, δ, ppm):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference |

| 8.20 | dd | 1H | Ar-H | [5] |

| 7.84 | dt | 1H | Ar-H | [5] |

| 7.69 | d | 1H | Ar-H | [5] |

| 7.59-7.42 | m | 5H | Ar-H (phenyl group) | [5] |

| 5.51 | s | 2H | -NH₂ | [5] |

¹³C-NMR (DMSO-d₆, δ, ppm):

| Chemical Shift (ppm) | Assignment | Reference |

| 161.5 | C=O | [5] |

| 154.9 | C-Ar | [5] |

| 147.2 | C-Ar | [5] |

| 135.4 | C-Ar | [5] |

| 135.0 | C-Ar | [5] |

| 132.0 | C-Ar | [5] |

| 131.1 | C-Ar | [5] |

| 130.6 | C-Ar | [5] |

| 129.3 | C-Ar | [5] |

| 128.0 | C-Ar | [5] |

| 127.8 | C-Ar | [5] |

| 127.4 | C-Ar | [5] |

| 126.6 | C-Ar | [5] |

| 121.1 | C-Ar | [5] |

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the compound. For the related 3-amino-2-methylquinazolin-4(3H)-one, the molecular ion peak is observed at m/z = 175, with a significant fragment at m/z = 146.[6] For 3-amino-2-phenyl-4(3H)-quinazolinone, the expected molecular ion peak would be at m/z = 237.

Acid-Base Properties (pKa)

Crystallography

While the specific X-ray crystal structure for 3-amino-2-phenyl-4(3H)-quinazolinone has not been reported, crystal structures of closely related analogs such as 3-amino-2-ethylquinazolin-4(3H)-one and 3-amino-2-propylquinazolin-4(3H)-one are available.[9][10] These structures reveal that the quinazolinone ring system is largely planar. In the crystal lattice, molecules often form hydrogen-bonded networks and exhibit π-π stacking interactions between the aromatic rings.[9][10]

Experimental Protocols

Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone

A common and efficient method for the synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone involves a multi-step process starting from anthranilic acid.[11][12]

Step 1: Synthesis of 2-phenyl-4H-3,1-benzoxazin-4-one

-

Dissolve anthranilic acid in a suitable solvent such as pyridine.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride to the solution with constant stirring.

-

Continue stirring at room temperature for a designated period (e.g., 30 minutes).

-

Treat the resulting mixture with a 10% sodium bicarbonate solution to neutralize excess acid.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent like ethanol to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 3-amino-2-phenyl-4(3H)-quinazolinone

-

Conventional Heating Method:

-

Dissolve 2-phenyl-4H-3,1-benzoxazin-4-one in pyridine.

-

Add hydrazine hydrate dropwise to the solution.

-

Stir the reaction mixture at room temperature for 30 minutes, followed by refluxing for several hours (e.g., 6-10 hours).[5]

-

After cooling, pour the reaction mixture into ice-cold water.

-

Filter the resulting precipitate, wash with water, and dry.

-

Recrystallize the product from diluted ethanol.[5]

-

-

Microwave-Assisted Method:

-

In a microwave-safe vessel, combine 2-phenyl-4H-3,1-benzoxazin-4-one, hydrazine hydrate, and a solvent like pyridine or DMF.[11]

-

Irradiate the mixture in a microwave reactor at a specified power (e.g., 800 W) and temperature (e.g., 135 °C) for a short duration (e.g., 4-5 minutes).[5][11]

-

After cooling, work up the reaction mixture as described in the conventional method. This method often results in higher yields and significantly shorter reaction times.[5][11]

-

Biological Activity and Signaling Pathways

The 2-phenyl-4(3H)-quinazolinone scaffold has been identified as a promising starting point for the development of inhibitors targeting Tankyrase (TNKS).[13] Tankyrases are enzymes that play a crucial role in the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[12][14]

Wnt/β-catenin Signaling Pathway and Tankyrase Inhibition

In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1α, and GSK3β phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[14] Tankyrase PARylates (poly-ADP-ribosylates) Axin, leading to its ubiquitination and degradation.[5] This destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of target genes involved in cell proliferation.[4]

Inhibitors based on the 2-phenyl-4(3H)-quinazolinone scaffold can bind to Tankyrase, preventing the PARylation of Axin.[13] This stabilizes the destruction complex, promoting the degradation of β-catenin and thereby inhibiting the Wnt signaling pathway. This mechanism of action makes these compounds attractive candidates for cancer therapy, particularly for tumors with aberrant Wnt pathway activation.[12]

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. 3-AMINO-2-PHENYL-4(3H)-QUINAZOLINONE [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. DSpace [digitalarchive.library.bogazici.edu.tr]

- 8. researchgate.net [researchgate.net]

- 9. Crystal structure of 3-amino-2-ethyl-quinazolin-4(3H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crystal structure of 3-amino-2-propylquinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. aacrjournals.org [aacrjournals.org]

The Quinazolinone Core: A Technical Guide to its Discovery, History, and Pharmacological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold represents a "privileged" structure in medicinal chemistry, forming the cornerstone of a diverse range of biologically active compounds. This technical guide provides an in-depth exploration of the discovery and history of quinazolinone compounds, from their initial synthesis in the 19th century to the elucidation of their complex pharmacological activities. This document details the seminal synthetic methodologies, key historical milestones, and the evolution of our understanding of their mechanism of action, with a particular focus on their impact on the central nervous system. Experimental protocols for foundational syntheses are provided, quantitative data are summarized in structured tables, and key pathways and workflows are visualized using the DOT language to offer a comprehensive resource for researchers in drug discovery and development.

Early Discovery and Foundational Syntheses

The journey of quinazolinone chemistry began in the latter half of the 19th century, with pioneering work that laid the groundwork for over a century of research and development.

The First Synthesis: Griess's Contribution (1869)

The first synthesis of a quinazolinone derivative is attributed to the German chemist Peter Griess in 1869.[1] He reported that the reaction of anthranilic acid with cyanogen gas yielded 2-cyano-3,4-dihydro-4-oxoquinazoline.[1] This seminal work marked the first successful construction of the quinazolinone ring system.

Experimental Protocol: Griess Synthesis (Conceptual)

-

Reactants: Anthranilic acid and cyanogen gas.

-

Solvent: Likely a non-reactive organic solvent common in the era, such as ethanol.

-

Reaction: The reaction would involve bubbling cyanogen gas through a solution of anthranilic acid. The cyanogen acts as the source of the C2 and N3 atoms of the quinazolinone ring.

-

Product: 2-Cyano-3,4-dihydro-4-oxoquinazoline.

The Niementowski Quinazolinone Synthesis (1895)

A more versatile and widely adopted method for synthesizing 4(3H)-quinazolinones was developed by Stefan Niementowski in 1895. This reaction involves the condensation of an anthranilic acid with an amide.[2] The simplicity and adaptability of the Niementowski synthesis have made it a cornerstone in quinazolinone chemistry.[2] A common variation involves heating anthranilic acid with an excess of formamide to produce the parent 4(3H)-quinazolinone.[2]

Experimental Protocol: Niementowski Synthesis of 4(3H)-Quinazolinone

This protocol describes the synthesis of the parent 4(3H)-quinazolinone from anthranilic acid and formamide using conventional heating.

-

Reactants:

-

Anthranilic acid: 13.7 g (0.1 mol)

-

Formamide: 18.0 g (0.4 mol, approximately 16 ml)

-

-

Procedure:

-

Combine anthranilic acid and formamide in a round-bottom flask equipped with a reflux condenser.

-

Heat the reaction mixture in a glycerin bath or heating mantle to 130-135°C for 2 hours.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (7:3).[4]

-

After completion, cool the mixture to room temperature, which should result in the formation of a precipitate.[3][4]

-

Pour the cooled mixture into a beaker containing crushed ice and water and stir for 30 minutes.[3][5]

-

Collect the solid product by vacuum filtration using a Büchner funnel.[4]

-

Wash the crude product thoroughly with cold water to remove any unreacted formamide.[4]

-

Dry the product. For further purification, recrystallize from methanol or ethanol to obtain white crystals.[4]

-

-

Characterization: The melting point of the purified 4(3H)-quinazolinone is reported to be 214-216°C.[4]

Table 1: Comparison of Synthetic Methods for 4(3H)-Quinazolinone

| Method | Reactant Ratio (Anthranilic Acid:Formamide) | Temperature (°C) | Reaction Time | Yield (%) |

| Conventional Heating | 1:4 (molar) | 130-135 | 2 hours | 96[3] |

| Conventional Heating | 1:5 (molar) | 150-160 | 8 hours | 61[4] |

| Microwave Irradiation | 1:5 (molar) | Not specified | A few minutes | 87[4] |

The Rise of a Pharmacological Powerhouse: Methaqualone

The discovery of the potent central nervous system (CNS) effects of certain quinazolinone derivatives in the mid-20th century marked a pivotal moment in the history of these compounds.

Synthesis and Discovery of Sedative-Hypnotic Properties

In 1951, Indra Kishore Kacker and Syed Husain Zaheer in India synthesized a series of quinazolinone derivatives while searching for new antimalarial agents.[4] One of these compounds was 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone , later known as methaqualone .[4][6] While it proved ineffective against malaria, its potent sedative and hypnotic properties were soon recognized.[6]

Marketed in the 1960s under brand names such as Quaalude and Sopor, methaqualone was initially hailed as a safer alternative to barbiturates for treating insomnia and anxiety.[4][7]

Experimental Protocol: Synthesis of Methaqualone from N-Acetylanthranilic Acid

This method is a one-step synthesis from N-acetylanthranilic acid and o-toluidine.[8]

-

Reactants:

-

N-acetylanthranilic acid: 20 g

-

o-Toluidine: 10 g

-

Toluene: 60 g (divided into two 30 g portions)

-

Phosphorus oxychloride (POCl₃): 10 g

-

-

Procedure:

-

In a vessel equipped with a stirrer and cooling capabilities, mix a solution of N-acetylanthranilic acid (20 g) in toluene (30 g) with o-toluidine (10 g).

-

Add a solution of phosphorus oxychloride (10 g) in toluene (30 g) dropwise with stirring.

-

After the addition is complete, heat the mixture to its boiling point and maintain for two hours with continued stirring.

-

Cool the reaction mixture. A precipitate will form.

-

Filter off the precipitate and dry it.

-

Dissolve the dried precipitate in boiling dilute hydrochloric acid.

-

Upon cooling, make the solution alkaline with sodium hydroxide. A viscous oil will separate and should crystallize after a few hours.

-

Collect the crystals and recrystallize from alcohol to yield methaqualone freebase.

-

-

Yield: Approximately 80% of the theoretical quantity.[9]

-

Melting Point: 114-115°C.[9]

Mechanism of Action: The GABA-A Receptor Connection

The sedative, hypnotic, and anticonvulsant effects of methaqualone and related quinazolinones are primarily mediated through their interaction with the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the central nervous system.[7][10]

Quinazolinones act as positive allosteric modulators of the GABA-A receptor.[7] They bind to a site on the receptor that is distinct from the binding sites of GABA, benzodiazepines, and barbiturates.[7] This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing the observed CNS depressant effects.[10]

Electrophysiological Investigation of GABA-A Receptor Modulation

The interaction of quinazolinones with the GABA-A receptor can be studied using electrophysiological techniques such as the two-electrode voltage-clamp (TEVC) method in Xenopus oocytes expressing recombinant GABA-A receptors.

Experimental Protocol: Two-Electrode Voltage-Clamp (TEVC) in Xenopus Oocytes

-

Oocyte Preparation:

-

Harvest oocytes from a female Xenopus laevis.

-

Defolliculate the oocytes by treatment with collagenase.

-

Inject the oocytes with cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2).

-

Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

-

Recording Procedure:

-

Place an oocyte in a recording chamber and perfuse with a standard saline solution (e.g., ND96).

-

Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage clamping and one for current injection).

-

Clamp the oocyte membrane potential at a holding potential of -60 mV.

-

Establish a baseline current by applying a low concentration of GABA (e.g., EC₅-EC₁₀).

-

Co-apply the quinazolinone compound at various concentrations along with the GABA solution.

-

Wash out the compound to observe the reversal of the effect.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-evoked current in the absence and presence of the quinazolinone modulator.

-

Calculate the percent potentiation for each concentration of the modulator.

-

Plot the percent potentiation against the modulator concentration and fit the data to a dose-response curve to determine the EC₅₀ (half-maximal effective concentration).

-

Table 2: Pharmacological Data for Methaqualone

| Parameter | Value | Species | Assay | Reference |

| Sedative-Hypnotic Dose (typical) | 300 mg | Human | Clinical Use | [4] |

| Elimination Half-life | 20-60 hours | Human | Pharmacokinetic studies | [4] |

Diverse Biological Activities and Future Directions

While the sedative-hypnotic effects of quinazolinones are the most historically significant, the versatility of this scaffold has led to the discovery of a wide array of other biological activities, including:

-

Anticonvulsant: Many quinazolinone derivatives have been shown to possess anticonvulsant properties, often evaluated in animal models such as the pentylenetetrazole (PTZ)-induced seizure test.[2][11]

-

Anticancer: Certain quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and targeting of receptor tyrosine kinases.[12]

-

Antimicrobial and Antiviral: The quinazolinone core is present in compounds with activity against bacteria, fungi, and viruses.[2]

-

Anti-inflammatory and Analgesic: Some derivatives have shown promise as anti-inflammatory and analgesic agents.[2]

The rich and diverse pharmacology of quinazolinone compounds continues to make them a fertile ground for drug discovery and development. The ability to readily modify the quinazolinone core allows for the fine-tuning of biological activity and the exploration of new therapeutic applications.

Visualizations

Synthetic Workflows

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and central nervous system activity of quinazolones related to 2-methyl-3-(o-tolyl)-4(3H)-quinazolone (methaqualone) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. medium.com [medium.com]

- 7. A Multifaceted GABAA Receptor Modulator: Functional Properties and Mechanism of Action of the Sedative-Hypnotic and Recreational Drug Methaqualone (Quaalude) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methaqualone | C16H14N2O | CID 6292 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. journal.r-project.org [journal.r-project.org]

- 10. britannica.com [britannica.com]

- 11. Metabolic pathway map - Biochemical diagram | Design elements - Biochemistry of metabolism | Bio Flowchart Lite | Biochemistry Diagrams [conceptdraw.com]

- 12. 2-METHYL-3-O-HYDROXYMETHYLPHENYL-4(3H)-QUINAZOLINONE, A METABOLITE OF 2-METHYL-3-O-TOLYL-4(3H)-QUINAZOLINONE IN RABBIT - PubMed [pubmed.ncbi.nlm.nih.gov]

The Quinazolinone Scaffold: A Privileged Framework in Modern Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a fused heterocyclic system composed of a benzene ring and a pyrimidine ring, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable structural versatility and ability to interact with a wide range of biological targets have established it as a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the profound biological importance of the quinazolinone scaffold, with a focus on its anticancer, antimicrobial, anticonvulsant, and anti-inflammatory activities. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes critical signaling pathways to serve as a comprehensive resource for professionals in drug discovery and development.

Anticancer Activity: Targeting the Engines of Malignancy

Quinazolinone derivatives have demonstrated significant potential as anticancer agents, with several compounds progressing to clinical use. Their mechanisms of action are diverse, often targeting key signaling pathways that are dysregulated in cancer.

A primary mechanism of action for many anticancer quinazolinone compounds is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a pivotal role in cell proliferation, survival, and differentiation.[1] Dysregulation of the EGFR signaling pathway is a common driver of tumor growth.[2] Quinazolinone-based EGFR inhibitors, such as gefitinib and erlotinib, have been approved for the treatment of non-small-cell lung cancer.[3] Another critical target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[2] By inhibiting VEGFR-2, certain quinazolinone derivatives can stifle tumor growth and metastasis.

Furthermore, some quinazolinone compounds exert their anticancer effects through the inhibition of tubulin polymerization, a process essential for cell division.[4] Others have been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell growth and survival.[5]

Quantitative Data: Anticancer Activity of Quinazolinone Derivatives

The following table summarizes the in vitro cytotoxic activity of representative quinazolinone derivatives against various cancer cell lines, expressed as half-maximal inhibitory concentration (IC50) values.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |

| Compound A | A549 (Lung) | 18.29 ± 0.45 | Erlotinib | 24.50 ± 0.52 | [6] |

| Compound B | A549 (Lung) | 35.22 ± 1.20 | Erlotinib | 24.50 ± 0.52 | [6] |

| Compound C | A549 (Lung) | 23.74 ± 0.75 | Erlotinib | 24.50 ± 0.52 | [6] |

| Compound 6n | A549 (Lung) | 5.9 ± 1.7 | Cisplatin | 15.37 | [7] |

| Compound 6n | SW-480 (Colorectal) | 2.3 ± 0.91 | Cisplatin | 16.1 | [7] |

| Compound 6n | MCF-7 (Breast) | 5.65 ± 2.33 | Cisplatin | 3.2 | [7] |

| Derivative G | MCF-7 (Breast) | 0.44 ± 0.01 | Erlotinib | 1.14 ± 0.04 | [8] |

| Derivative E | MDA-MB-231 (Breast) | 0.43 ± 0.02 | Erlotinib | Not specified | [8] |

| Compound 5d | HepG2 (Liver) | 1.94 | Doxorubicin | 3.18 | [9] |

| Compound 5d | MCF-7 (Breast) | 7.1 | Doxorubicin | 5.57 | [9] |

Signaling Pathway Visualizations

Caption: Simplified EGFR signaling pathway leading to cell proliferation and survival.

Caption: Key signaling cascades initiated by VEGFR-2 activation.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinazolinone derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinazolinone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: A New Front Against Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health threat, necessitating the development of novel antimicrobial agents. Quinazolinone derivatives have demonstrated promising activity against a broad spectrum of bacteria and fungi. Their mechanisms of action are thought to involve the inhibition of essential microbial enzymes or disruption of cell wall synthesis.[10][11]

Quantitative Data: Antimicrobial Activity of Quinazolinone Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected quinazolinone derivatives against various microbial strains.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 27 | S. aureus ATCC 29213 | 0.03 | - | - | [12] |

| Compound 27 | Vancomycin-resistant S. aureus | ≤0.5 | - | - | [13] |

| Compound 16 | S. aureus | 0.5 | - | - | [14] |

| Compound 20 | B. subtilis | 0.5 | - | - | [14] |

| Compound 19 | P. aeruginosa | 0.15 | - | - | [14] |

| Compound 4 | - | - | C. albicans | 64 | [15] |

| Compound 9 | - | - | C. albicans | 64 | [15] |

| Compound 4 | - | - | A. niger | 32 | [15] |

| Compound 9 | - | - | A. niger | 32 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes the broth microdilution method, a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17]

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Quinazolinone derivatives (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Inoculating loop or sterile swabs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism. Typically, a few colonies from a fresh agar plate are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: Prepare two-fold serial dilutions of the quinazolinone derivative in the broth medium directly in the 96-well plate. The final volume in each well is typically 100 µL.

-

Inoculation: Add 100 µL of the standardized inoculum to each well, resulting in a final volume of 200 µL and the desired final inoculum concentration. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria) for 16-20 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism. Growth is assessed by visual inspection for turbidity.

Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have exhibited potent anticonvulsant activity in preclinical models.[18][19] A key mechanism underlying this activity is the modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[20][21] By enhancing GABAergic inhibition, these compounds can suppress excessive neuronal firing and prevent seizure propagation.

Quantitative Data: Anticonvulsant Activity of Quinazolinone Derivatives

The following table summarizes the anticonvulsant efficacy of representative quinazolinone derivatives in the maximal electroshock (MES) seizure test, expressed as the median effective dose (ED50).

| Compound ID | ED50 (mg/kg, i.p.) | Reference Compound | ED50 (mg/kg, i.p.) | Reference |

| Compound 5f | 28.90 | Phenytoin | Not specified | [22] |

| Compound 5b | 47.38 | Phenytoin | Not specified | [22] |

| Compound 5c | 56.40 | Phenytoin | Not specified | [22] |

| Compound 5b | Not specified | Valproate | Not specified | [20] |

| Compound 5c | Not specified | Valproate | Not specified | [20] |

| Compound 5d | Not specified | Valproate | Not specified | [20] |

| Compound 12 | 457 | Not specified | Not specified | [23] |

| Compound 38 | 251 | Not specified | Not specified | [23] |

Signaling Pathway Visualization

Caption: Modulation of GABA-A receptor signaling by quinazolinone derivatives.

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The maximal electroshock (MES) test is a widely used preclinical model to evaluate the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.[10][24]

Materials:

-

Male mice or rats

-

Electroconvulsive shock generator with corneal electrodes

-

Saline solution (0.9%)

-

Topical anesthetic (e.g., 0.5% tetracaine)

-

Quinazolinone derivatives

Procedure:

-

Animal Preparation: Administer the quinazolinone derivative or vehicle control to the animals, typically via intraperitoneal (i.p.) injection. The time between drug administration and the test is determined by the expected time to peak effect of the compound.

-

Electrode Application: Apply a drop of topical anesthetic to the corneas of the animal to minimize discomfort. Then, apply a drop of saline to the corneal electrodes to ensure good electrical contact.

-

Electroshock Induction: Place the corneal electrodes on the animal's eyes and deliver a high-frequency electrical stimulus (e.g., 60 Hz, 50 mA for 0.2 seconds in mice).

-

Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the characteristic endpoint of the MES-induced seizure. The abolition of this phase is considered protection.

-

Data Analysis: The anticonvulsant activity is typically expressed as the percentage of animals protected at a given dose. The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.

Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the nuclear factor-kappa B (NF-κB) signaling pathway.[25] COX-2 is an inducible enzyme responsible for the production of prostaglandins, which are potent inflammatory mediators.[26] The NF-κB pathway is a central regulator of the expression of pro-inflammatory genes.

Quantitative Data: Anti-inflammatory Activity of Quinazolinone Derivatives

The following table presents the in vitro inhibitory activity of selected quinazolinone derivatives against COX enzymes.

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Compound 52a | Not specified | 0.045 | [26] |

| Compound 52b | Not specified | 0.040 | [26] |

| Compound 7a | Not specified | 58.03 (LPS-stimulated NO production) | [27] |

| Compound 7b | Not specified | 66.19 (LPS-stimulated NO production) | [27] |

| Compound 7c | Not specified | 62.54 (LPS-stimulated NO production) | [27] |

Signaling Pathway Visualization

Caption: Inhibition of the NF-κB signaling pathway by quinazolinone derivatives.

Experimental Protocol: COX-2 Inhibition Assay

This protocol provides a general outline for an in vitro assay to determine the inhibitory activity of quinazolinone derivatives against the COX-2 enzyme.

Materials:

-

Recombinant human COX-2 enzyme

-

Arachidonic acid (substrate)

-

Quinazolinone derivatives

-

Assay buffer

-

EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection

-

96-well plates

Procedure:

-

Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the quinazolinone derivative at various concentrations. Include a vehicle control (without inhibitor) and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C to allow for the conversion of arachidonic acid to prostaglandins.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., a strong acid).

-

PGE2 Measurement: Quantify the amount of PGE2 produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the quinazolinone derivative compared to the vehicle control. The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Conclusion

The quinazolinone scaffold represents a remarkably versatile and biologically significant framework in the landscape of drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, with notable successes in the development of anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. The ability of this scaffold to be readily modified allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an enduring focus of medicinal chemistry research. This technical guide has provided a comprehensive overview of the biological importance of the quinazolinone scaffold, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways. It is intended to serve as a valuable resource for researchers and drug development professionals as they continue to unlock the full therapeutic potential of this privileged chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Anticonvulsant - Wikipedia [en.wikipedia.org]

- 3. NF-κB - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemrevlett.com [chemrevlett.com]

- 7. Design, synthesis, computational study and cytotoxic evaluation of some new quinazoline derivatives containing pyrimidine moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. protocols.io [protocols.io]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

- 19. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. GABAA receptor - Wikipedia [en.wikipedia.org]

- 22. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 25. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 26. researchgate.net [researchgate.net]

- 27. asianpubs.org [asianpubs.org]

The Synthesis of Quinazolinone Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Quinazolinone and its derivatives represent a "privileged" scaffold in medicinal chemistry, forming the core structure of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties. This technical guide provides a comprehensive overview of the primary synthetic routes to quinazolinone derivatives, complete with detailed experimental protocols, comparative data, and visualizations of key biological pathways and experimental workflows.

Core Synthetic Methodologies

The synthesis of the quinazolinone ring system can be achieved through several classical and modern synthetic methods. The choice of method often depends on the desired substitution pattern, available starting materials, and desired reaction efficiency.

Niementowski Synthesis

The Niementowski synthesis is a classical and widely used method for the preparation of 4(3H)-quinazolinones. It involves the thermal condensation of an anthranilic acid with an amide.[1] The reaction is versatile, allowing for substitutions on both the benzene and pyrimidine rings by selecting appropriately substituted starting materials.[2]

Reaction Scheme:

A substituted anthranilic acid reacts with an amide at elevated temperatures to yield the corresponding 4(3H)-quinazolinone.

Conventional Heating Protocol:

-

Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]

-

Procedure:

-

In a round-bottom flask, combine the anthranilic acid and formamide.[3]

-

Heat the mixture in a sand bath or using a heating mantle to 150-160°C with continuous stirring for 8 hours.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the solid product using a Büchner funnel and wash thoroughly with cold water.[4]

-

Dry the crude product and recrystallize from methanol or ethanol for further purification.[4]

-

Microwave-Assisted Protocol:

-

Materials: Anthranilic acid (0.1 mol, 13.7 g), Formamide (0.5 mol, 22.5 g, ~20 mL).[3]

-

Procedure:

-